molecular formula C6H6MgO7 B035960 Magnesium citrate CAS No. 7779-25-1

Magnesium citrate

Cat. No.: B035960
CAS No.: 7779-25-1
M. Wt: 214.41 g/mol
InChI Key: DIXGJWCZQHXZNR-UHFFFAOYSA-L
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Description

Magnesium citrate is an organic magnesium salt composed of magnesium and citric acid. It is widely used as a dietary supplement to address magnesium deficiency and as a laxative due to its osmotic properties . Clinical studies have explored its effects on cardiovascular health, particularly arterial stiffness—a predictor of atherosclerosis and cardiovascular mortality. The role of citrate vs. elemental magnesium in these effects remains unclear, prompting comparisons with other magnesium compounds .

Preparation Methods

    Synthetic Routes: Magnesium citrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with citric acid.

    Reaction Conditions: The reaction typically occurs in an aqueous solution, and the resulting this compound precipitates out.

    Industrial Production: this compound is produced on an industrial scale for both medical and dietary applications.

  • Chemical Reactions Analysis

      Reactions: Magnesium citrate undergoes various chemical reactions, including acid-base reactions with other compounds.

      Common Reagents and Conditions: Citric acid, magnesium oxide/hydroxide, and water are key reagents. The reaction occurs under mild conditions.

      Major Products: The main product is this compound itself.

  • Scientific Research Applications

    Laxative Use

    Magnesium citrate is primarily known as an effective laxative. It is commonly used in bowel preparations prior to medical procedures such as colonoscopy. The compound acts as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. A study involving 342 patients highlighted its effectiveness in bowel cleansing compared to other agents .

    Cardiovascular Health

    Recent studies have demonstrated that this compound supplementation can significantly improve arterial stiffness, a critical factor associated with cardiovascular diseases. A randomized controlled trial showed a reduction in carotid-femoral pulse wave velocity (c-fPWV) after 24 weeks of daily this compound supplementation, suggesting its potential role in cardiovascular risk management . The results indicated a decrease from 9.1 m/s to 8.3 m/s in the magnesium group compared to placebo, emphasizing its clinical relevance in reducing cardiovascular events .

    Migraine Prophylaxis

    This compound has been investigated for its role in preventing migraines. Studies suggest that magnesium deficiency may contribute to migraine pathophysiology, and supplementation with this compound could help mitigate the frequency and severity of migraine attacks .

    Bioavailability and Pharmacokinetics

    This compound exhibits higher bioavailability compared to other magnesium compounds such as magnesium oxide and magnesium sulfate. A pharmacokinetic study evaluated the absorption rates of various magnesium formulations in animal models, revealing that this compound had lower tissue penetration than some alternatives but was still effective in raising serum magnesium levels . The bioavailability of this compound was assessed through area under the curve calculations, indicating its efficient absorption profile despite being lower than that of magnesium malate or acetyl taurate .

    Comparative Effectiveness

    A comparative analysis of different magnesium supplements revealed that while this compound is effective for specific applications, other forms like magnesium malate may offer advantages in terms of bioavailability and tissue absorption. The following table summarizes key differences:

    Magnesium CompoundBioavailabilityClinical UsesNotes
    This compoundModerateLaxative, Cardiovascular healthEffective but lower tissue penetration
    Magnesium OxideLowSupplementationHigher serum levels but less bioavailable
    Magnesium MalateHighEnergy productionRapid absorption; beneficial for muscle function
    Magnesium Acetyl TaurateVery HighNeurological healthBest for brain penetration; anxiety reduction

    Case Studies and Research Findings

    Several case studies have documented the positive effects of this compound:

    • Case Study on Arterial Stiffness : A longitudinal study tracked participants over six months who supplemented with 350 mg/day of this compound, showing significant improvements in arterial stiffness metrics without adverse effects on blood pressure .
    • Bowel Preparation Efficacy : In a clinical trial comparing various bowel preparation agents for colonoscopy, this compound was found to be superior in terms of patient tolerance and efficacy .

    Mechanism of Action

      Targets: Magnesium citrate affects various cellular processes by interacting with enzymes, ion channels, and receptors.

      Pathways: It modulates calcium homeostasis, nerve function, and muscle contraction.

  • Comparison with Similar Compounds

    Comparison with Similar Magnesium Compounds

    Bioavailability

    Bioavailability varies significantly across magnesium compounds due to differences in solubility and absorption mechanisms.

    Compound Bioavailability (Relative to Citrate) Key Findings
    Magnesium Citrate Reference (Highest) 24-hour urinary Mg excretion increased by 1.2 mmol/day (vs. placebo) ; superior absorption to Mg oxide in RCTs .
    Magnesium Oxide Lower (~15-30% of citrate) Inorganic, poorly soluble; minimal changes in serum Mg in RCTs . However, one study reported increased intracellular Mg levels .
    Magnesium Sulfate Moderate Similar urinary Mg excretion to citrate but linked to transient GI discomfort .
    Magnesium Glycinate Higher (Theoretical) Limited direct data; hypothesized better absorption due to chelated form, but comparative studies lacking .

    Mechanisms : this compound’s organic structure enhances solubility, enabling passive paracellular absorption in the intestines. In contrast, magnesium oxide’s insolubility limits absorption to <5% in some studies .

    Clinical Efficacy

    Cardiovascular Effects

    • Arterial Stiffness: this compound: No significant improvement in c-fPWV in primary analysis, though subgroup analyses suggested benefits in individuals with baseline arterial stiffness ≥10 m/s . Magnesium Oxide/Sulfate: Similar null effects in primary analysis, but sulfate showed c-fPWV improvement in a high-stiffness subgroup at 24 weeks .
    • Blood Pressure: No significant reductions in systolic/diastolic blood pressure observed with citrate, oxide, or sulfate .

    Gastrointestinal (GI) and Somatic Effects

    Compound GI Symptoms (vs. Placebo) Somatic Symptoms (vs. Placebo)
    This compound No significant difference Increased at 12 weeks (resolved by 24 weeks)
    Magnesium Oxide Fewer symptoms at 12/24 weeks Fewer symptoms at 12/24 weeks
    Magnesium Sulfate More discomfort at 24 weeks More symptoms at 12 weeks

    Controversies and Limitations

    • Bioavailability Discrepancies: While most studies favor citrate, Shechter et al. urinary/serum assays) .
    • Subgroup Variability : Effects on arterial stiffness may depend on baseline health status, with benefits observed only in high-risk subgroups .
    • Long-Term Data: Limited evidence on chronic use (>6 months) and tissue-specific uptake (e.g., brain, muscle) .

    Biological Activity

    Magnesium citrate is a widely used dietary supplement known for its high bioavailability and various biological activities. This article explores the mechanisms, effects, and clinical findings related to this compound, supported by data tables and relevant case studies.

    This compound acts primarily as an osmotic laxative, drawing water into the intestines through its high osmolarity. This property stimulates bowel movements and enhances fluid excretion, potentially through the release of cholecystokinin, which activates peristalsis in the gastrointestinal tract. The compound is also involved in numerous biochemical processes, including enzyme function and energy production.

    Bioavailability

    Research indicates that this compound has superior bioavailability compared to other magnesium salts such as magnesium oxide and sulfate. In a study comparing various magnesium preparations, this compound demonstrated higher absorption rates, leading to increased serum and urinary magnesium levels after both acute and chronic supplementation. Specifically, after 60 days of supplementation, this compound resulted in the highest mean serum magnesium concentration (P = 0.006) and urinary magnesium excretion (P = 0.033) compared to other forms .

    Table 1: Comparative Bioavailability of Magnesium Preparations

    Magnesium PreparationSerum Magnesium Increase (mmol/L)Urinary Magnesium Increase (mmol/24h)Statistical Significance
    This compound+0.04+3.12P < 0.05
    Magnesium OxideNot significantNot significant-
    Magnesium SulfateNot significantNot significant-

    Clinical Effects

    This compound has been studied for its effects on various health conditions:

    • Cardiovascular Health : A randomized controlled trial assessed the impact of this compound on arterial stiffness and blood pressure over 24 weeks. While no significant changes were observed in arterial stiffness or blood pressure, the study confirmed that this compound effectively increased plasma and urinary magnesium levels compared to placebo .
    • Restless Legs Syndrome : An open-label pilot study found that this compound monotherapy significantly improved symptoms of restless legs syndrome, demonstrating its potential therapeutic role in neurological conditions .
    • Vitamin D Deficiency : Research has indicated that magnesium plays a critical role in vitamin D metabolism. Supplementation with this compound has been shown to improve vitamin D status in deficient individuals, highlighting its importance in bone health and metabolic processes .

    Table 2: Summary of Clinical Studies on this compound

    Study FocusDurationKey Findings
    Cardiovascular Health24 weeksNo change in arterial stiffness; increased Mg levels
    Restless Legs SyndromeOpen-labelSignificant symptom improvement
    Vitamin D DeficiencyVariesImproved vitamin D status with supplementation

    Safety and Side Effects

    This compound is generally considered safe when taken at recommended dosages. However, excessive intake can lead to gastrointestinal disturbances such as diarrhea and abdominal cramping due to its laxative properties. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia.

    Q & A

    Basic Research Questions

    Q. What experimental designs are optimal for assessing magnesium citrate bioavailability in human studies?

    • Methodological Answer: Use randomized, double-blind crossover trials with standardized dosing (e.g., 300–450 mg elemental Mg/day) and controlled dietary magnesium intake. Measure serum/urinary magnesium levels pre- and post-intervention. Include washout periods to mitigate carryover effects. A study by Guerrera et al. (2009) demonstrated higher bioavailability of this compound compared to oxide using this design .

    Q. How can this compound synthesis and purity be validated in laboratory settings?

    • Methodological Answer: Synthesize this compound via reaction of magnesium carbonate with citric acid in aqueous solution, followed by ethanol precipitation (70% yield). Confirm purity via titration for citrate content and atomic absorption spectroscopy (AAS) for magnesium quantification. Lanthanum solution is used in AAS to eliminate phosphate interference .

    Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

    • Methodological Answer: Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace magnesium detection. For citrate, use enzymatic assays (e.g., citrate lyase) or high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Validate methods using spiked recovery experiments .

    Advanced Research Questions

    Q. How can contradictory findings on this compound’s role in glucose metabolism be resolved?

    • Methodological Answer: Conduct dose-response meta-analyses stratified by baseline magnesium status and diabetes severity. For instance, notes that 48% of type 2 diabetics have hypomagnesemia, which may confound results. Use Mendelian randomization to distinguish causation from correlation .

    Q. What strategies mitigate inter-subject variability in this compound pharmacokinetics?

    • Methodological Answer: Apply population pharmacokinetic (PK) modeling to identify covariates (e.g., renal function, BMI). Adjust dosing regimens based on individual absorption rates. highlights variability between magnesium salts, suggesting bioequivalence studies are critical when switching formulations .

    Q. How does this compound interact with co-administered minerals (e.g., calcium, potassium) in metabolic studies?

    • Methodological Answer: Use factorial design trials to test interactions. For example, ’s cross-over study on potassium citrate vs. lemonade illustrates how urinary pH and sodium levels can be monitored to assess synergies/antagonisms. Measure ionized magnesium and competing mineral levels via ion-selective electrodes .

    Q. What optimization frameworks are suitable for this compound in microbial culture media?

    • Methodological Answer: Apply Plackett-Burman screening designs to evaluate variables (e.g., citrate concentration, pH). used this approach to optimize lactic acid production, identifying ammonium citrate and magnesium sulfate as critical factors. Validate with response surface methodology (RSM) .

    Properties

    Key on ui mechanism of action

    It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis.

    CAS No.

    7779-25-1

    Molecular Formula

    C6H6MgO7

    Molecular Weight

    214.41 g/mol

    IUPAC Name

    magnesium;2-(carboxymethyl)-2-hydroxybutanedioate

    InChI

    InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2

    InChI Key

    DIXGJWCZQHXZNR-UHFFFAOYSA-L

    SMILES

    C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2]

    Canonical SMILES

    C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2]

    Key on ui other cas no.

    3344-18-1
    7779-25-1

    solubility

    Partially soluble in cold water

    Synonyms

    1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    9.4 grams (0.24 Mole) of magnesium oxide and 30 grams (0.16 Mole) of citric acid were placed into a beaker provided with a reflux condenser. 80 ml ethanol was added and the mixture was stirred and boiled at atmospheric pressure for 2 hours. The reaction mixture was cooled and thereafter filtered yielding 35 grams of magnesium citrate having the physical characteristic of a fine white powder.
    Quantity
    9.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    30 g
    Type
    reactant
    Reaction Step Two
    Quantity
    80 mL
    Type
    solvent
    Reaction Step Three
    Name
    magnesium citrate

    Synthesis routes and methods II

    Procedure details

    2.2 g of Tri magnesium citrate nona hydrate were added to 1 liter of soy milk during the agitation. Magnesium content was tested and found 475 mg/l. After retention of two days without agitation the Mg content in upper layer was tested again and found 307 mg/l. 35 percents of Magnesium sediment during two days.
    Quantity
    2.2 g
    Type
    reactant
    Reaction Step One
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    0 (± 1) mol
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    Mg
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    Tri Magnesium Citrate

    Synthesis routes and methods III

    Procedure details

    Each patient underwent five phases of study: placebo, potassium chloride, potassium citrate, magnesium citrate, and potassium-magnesium citrate. The results (mean values for the two patients) are outlined in Table 1. Compared to potassium chlorlde, potassium magnesium citrate gave a higher urinary pH, magnesium, and citrate. Compared to potassium citrate, potassium magnesium citrate produced a greater citrate excretion as magnesium citrate, potassium magnesium citrate gave higher values for urinary pH and citrate. Finally, compared to the placebo, potassium magnesium citrate produced higher values for urinary pH, magnesium, potassium and citrate, and lower values for urinary calcium and oxalate.
    Name
    potassium citrate
    Quantity
    0 (± 1) mol
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    reactant
    Reaction Step One
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    0 (± 1) mol
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    Reaction Step Two
    Name
    citrate
    Name
    magnesium citrate
    Name
    potassium magnesium citrate

    Synthesis routes and methods IV

    Procedure details

    A powdered blend mixture was prepared containing about 17.7% trisodium citrate dihydrate and 8.2% magnesium hydroxide (which can react in water to form a magnesium citrate which acts in part as compound A), along with 21.2% ammonium phosphate monobasic and 5.9% ammonium phosphate dibasic (which can act as compound B), 6.0% yeast extract, and 41% whey by mixing the ingredients in a tumbler bin to produce 3,000 pounds of product. After preparation, the powder was added to stirred water (75 pounds/100 gallons), heated to 85° C. for 45 minutes and allowed to cool to about 24° C. prior to inoculation (1%) by weight with a lactic acid producing streptococus starter culture. This medium allows in situ formation of the insoluble salt magnesium ammonium phosphate through reaction after the medium is hydrated. Repeated field trials were conducted with the bacteria grown in this medium and they grew in large numbers and were highly active. It should be noted that the exact chemical reaction sequence and specific chemical composition of the neutralizing agent(s) may be complex.
    Name
    trisodium citrate dihydrate
    Quantity
    0 (± 1) mol
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    Reaction Step One
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    0 (± 1) mol
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    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    3-Carboxy-3-hydroxypentanedioate
    Magnesium citrate
    Reactant of Route 3
    Magnesium citrate
    Reactant of Route 4
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    2-Acetyloxypropane-1,2,3-tricarboxylate
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    CID 161689618
    Magnesium citrate

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